![molecular formula C13H17NO4 B14133630 Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of an ethyl group, a carbomethoxyphenyl group, and an ethylcarbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate typically involves the reaction of 3-carbomethoxyphenyl isocyanate with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Carbomethoxyphenyl isocyanate+Ethylamine→Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation: It can be oxidized using strong oxidizing agents to form the corresponding N-oxide.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Alkyl or aryl halides, appropriate catalysts.
Major Products:
Hydrolysis: Ethylamine and 3-carbomethoxybenzoic acid.
Oxidation: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate N-oxide.
Substitution: Various substituted carbamates depending on the reagents used.
Applications De Recherche Scientifique
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparaison Avec Des Composés Similaires
Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate can be compared with other carbamate compounds, such as:
- Methyl N-(3-carbomethoxyphenyl)-N-methylcarbamate
- Propyl N-(3-carbomethoxyphenyl)-N-propylcarbamate
- Butyl N-(3-carbomethoxyphenyl)-N-butylcarbamate
Uniqueness: Ethyl N-(3-carbomethoxyphenyl)-N-ethylcarbamate is unique due to its specific ethyl and carbomethoxyphenyl groups, which confer distinct chemical and biological properties. These properties make it suitable for specific applications that other carbamates may not be able to fulfill.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
methyl 3-[ethoxycarbonyl(ethyl)amino]benzoate |
InChI |
InChI=1S/C13H17NO4/c1-4-14(13(16)18-5-2)11-8-6-7-10(9-11)12(15)17-3/h6-9H,4-5H2,1-3H3 |
Clé InChI |
WFAVESMAKDOOOE-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC(=C1)C(=O)OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane](/img/structure/B14133547.png)
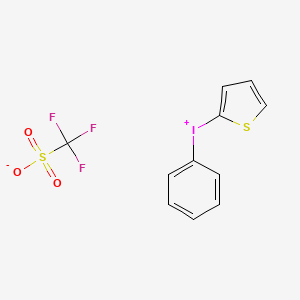
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
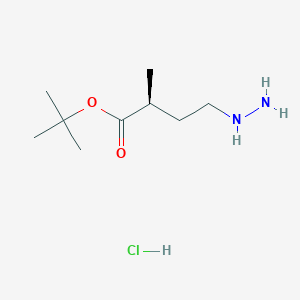
![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

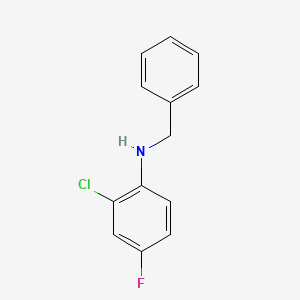
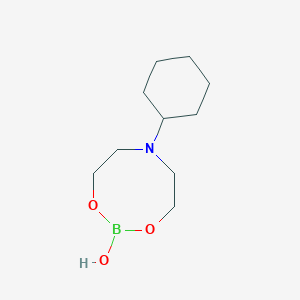
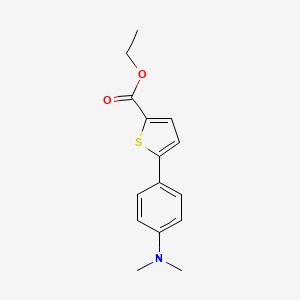
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
![1-[2-Fluoro-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B14133598.png)
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
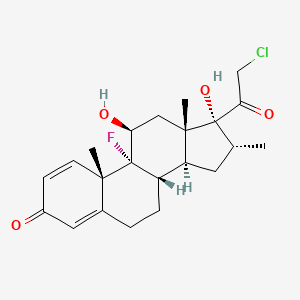
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)
